(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid is a complex organic molecule with significant biochemical and pharmaceutical relevance. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the protection of amino groups, followed by the sequential addition of amino acid residues through peptide bond formation. The final steps involve deprotection and purification to obtain the desired compound in its pure form. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptide sequences. SPPS allows for the stepwise addition of amino acids on a solid support, followed by cleavage and purification. This method is advantageous for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and amino groups makes it susceptible to oxidation reactions.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxyl sites.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in protein interactions and enzymatic processes.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biochemical effect.
Comparison with Similar Compounds
Similar Compounds
- **(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide
- Bis(2-ethylhexyl) terephthalate
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows for specific interactions with molecular targets. Compared to similar compounds, it offers a higher degree of specificity and potency, making it a valuable tool in biochemical and pharmaceutical research.
Properties
Molecular Formula |
C62H78F3N17O14 |
---|---|
Molecular Weight |
1342.4 g/mol |
IUPAC Name |
(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C60H77N17O12.C2HF3O2/c1-33(2)21-45(53(83)71-43(13-7-19-65-60(62)63)59(89)77-20-8-14-50(77)58(88)68-29-51(61)81)72-55(85)47(23-35-26-66-41-11-5-3-9-39(35)41)75-54(84)46(22-34-15-17-38(80)18-16-34)73-57(87)49(30-78)76-56(86)48(24-36-27-67-42-12-6-4-10-40(36)42)74-52(82)44(70-32-79)25-37-28-64-31-69-37;3-2(4,5)1(6)7/h3-6,9-12,15-18,26-28,31-33,43-50,66-67,78,80H,7-8,13-14,19-25,29-30H2,1-2H3,(H2,61,81)(H,64,69)(H,68,88)(H,70,79)(H,71,83)(H,72,85)(H,73,87)(H,74,82)(H,75,84)(H,76,86)(H4,62,63,65);(H,6,7)/t43-,44-,45-,46-,47+,48-,49-,50-;/m0./s1 |
InChI Key |
GJBKPDDUZLMRGB-REHYOMNPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC=O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC=O.C(=O)(C(F)(F)F)O |
sequence |
HWSYWLRPG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.